Ethyl-d5 beta-D-glucuronide

Overview

Description

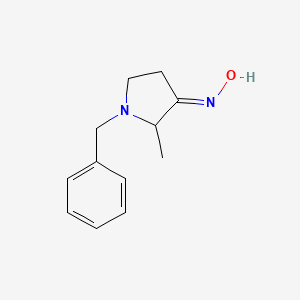

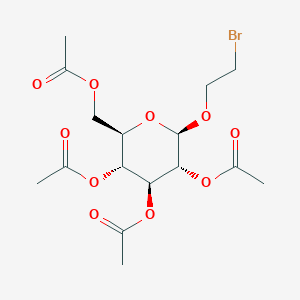

Ethyl-d5 beta-D-glucuronide (EtG-d5) is an isotope-labeled compound that has recently become a popular tool for researchers to use in the study of biochemical and physiological processes. It is a derivative of the naturally occurring metabolite ethyl-beta-D-glucuronide (EtG), which is produced in the body when ethanol is metabolized. EtG-d5 has been used in a variety of research applications, including studies of biochemical and physiological processes, drug metabolism, and the development of new drugs.

Scientific Research Applications

Forensic Toxicology

EtG-d5 is extensively used in forensic toxicology as an internal standard for quantifying ethyl glucuronide in biological samples like hair . This application is crucial for determining long-term alcohol consumption, as EtG can be detected in hair for months after ethanol ingestion. The use of EtG-d5 allows for more accurate and reliable measurements, which is vital in legal and forensic investigations.

Development of Analytical Methods

The compound is pivotal in the development and validation of new analytical methods for detecting alcohol consumption biomarkers . EtG-d5 serves as a standard for calibrating instruments and ensuring the accuracy of the analytical results.

Mechanism of Action

Target of Action

Ethyl glucuronide-d5, also known as Ethyl-d5 beta-D-glucuronide, is a minor metabolite of ethanol. Its primary target is the body’s metabolic system, specifically the liver where it is formed . It is used as a biomarker for the monitoring of alcohol consumption .

Mode of Action

Ethyl glucuronide-d5 is formed in the body by glucuronidation following exposure to ethanol, usually from drinking alcoholic beverages . This process involves the transfer of glucuronic acid, a substance produced in the liver, to ethanol. The resulting compound, ethyl glucuronide-d5, is a direct metabolite of ethanol .

Biochemical Pathways

The formation of Ethyl glucuronide-d5 is part of the body’s broader metabolic response to alcohol intake. Over 95% of consumed alcohol is metabolized in the liver, with a small portion being converted into ethyl glucuronide-d5 . This metabolite is then excreted from the body through urine .

Pharmacokinetics

The pharmacokinetics of Ethyl glucuronide-d5 are closely tied to the metabolism of alcohol. Following the ingestion of ethanol, ethyl glucuronide-d5 is formed in the liver and then excreted in the urine . The compound has a terminal half-life of approximately 2.5 hours , meaning it remains detectable in the body for a period after alcohol consumption. The exact duration depends on the amount of alcohol consumed and individual metabolic factors .

Result of Action

The presence of Ethyl glucuronide-d5 in the body serves as a reliable indicator of recent alcohol consumption . Because it is a direct metabolite of ethanol, its presence confirms that alcohol has been metabolized in the body . It is used as a biomarker in various settings, such as forensic testing, clinical toxicology, or alcohol monitoring .

Action Environment

The formation and detection of Ethyl glucuronide-d5 can be influenced by various environmental factors. For instance, the use of certain products that contain alcohol can lead to the presence of Ethyl glucuronide-d5 in the body, potentially leading to false positives in tests for alcohol consumption . Furthermore, individual factors such as metabolic rate and liver function can affect the rate at which Ethyl glucuronide-d5 is formed and eliminated from the body .

properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(1,1,2,2,2-pentadeuterioethoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8+/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJBVMJWSPZNJH-XTJTXKPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethoxy-d5-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic Acid; Ethyl-d5 beta-D-glucuronide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

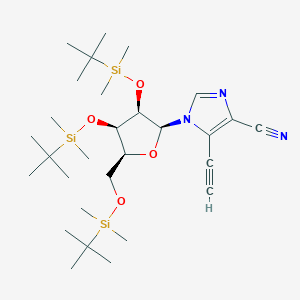

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]-5-ethynylimidazole-4-carbonitrile](/img/structure/B1140142.png)